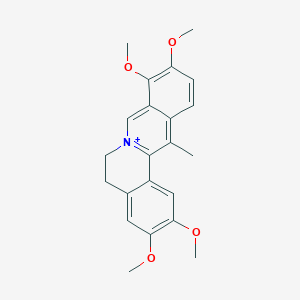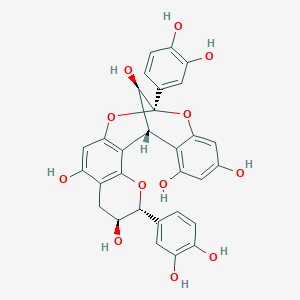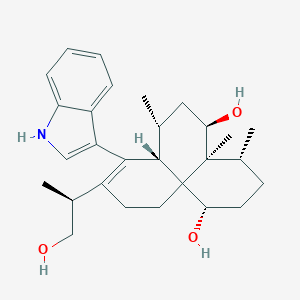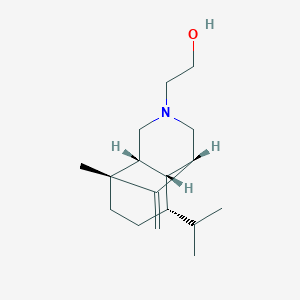
Natriumcholat
Übersicht
Beschreibung
Sodium cholate is an ionic amphiphilic compound with a steroid skeleton . It is derived from bovine and/or ovine bile and is used in biochemical research, particularly in protein solubilization and membrane permeabilization . It is essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .
Synthesis Analysis
Sodium cholate is a bile acid produced in the liver during cholesterol breakdown . It downregulates cholesterol-7-α-hydroxylase, which is the rate-limiting step in bile acid synthesis .
Molecular Structure Analysis
The molecular formula of Sodium cholate is C24H39NaO5 . It has an average mass of 430.553 Da and a Monoisotopic mass of 430.269531 Da .
Chemical Reactions Analysis
Sodium cholate has been used as a green reducing agent for graphene oxide via flow reaction for flexible supercapacitor electrodes .
Physical And Chemical Properties Analysis
Sodium cholate forms micelles above a well-detectable critical concentration . The average radius of sodium cholate micelles in the sodium cholate concentration range of 25‒100 mM is found to be 10.14 ± 0.01 Å .
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Natriumcholat wird zur Herstellung von Elastischen Liposomen (ELs) verwendet, die biokompatible, zweischichtige vesikuläre Systeme sind, die üblicherweise für die transdermale Abgabe von Arzneimitteln verwendet werden . ELs können sich durch Kanäle quetschen, die ein Zehntel der Größe ihrer Durchmesser haben, wodurch sie aufgrund der Deformationsfähigkeit, die den Vesikeln durch die Kantenaktivatoren verliehen wird, spontan in das Stratum corneum eindringen können . This compound spielt als Kantenaktivator eine entscheidende Rolle bei der Verbesserung der Deformierbarkeit von ELs .
Krebsforschung
This compound hat sich als ein Mittel mit dualen Wirkungen auf die Zellviabilität in Brustkrebszellen erwiesen. Bei niedrigen Konzentrationen erhöht es die Zellviabilität, fördert die AKT-Phosphorylierung und den Cyclin D1-Ausdruck. Bei supraphysiologischen Konzentrationen induziert es jedoch Apoptose und anhaltende Aktivierung von p38 und AKT . Diese konzentrationsabhängige Wirkung von this compound auf Brustkrebszellen macht es zu einem wertvollen Werkzeug in der Krebsforschung .
Biochemisches Lösungsvermittlungsmittel
This compound-Hydrat ist ein nicht-denaturierendes Detergens, das zur Extraktion von Membranproteinen verwendet wird . Es ist an der Studie beteiligt, die die Infiltration von unter Druck stehenden Promotorlösungen in ein mesoporöses Siliciumdioxid bewertet . Als biochemisches Lösungsvermittlungsmittel spielt es eine bedeutende Rolle in der biochemischen Forschung .
Mikrobiologie
This compound wird in Medien als Mittel zur Isolierung von Darmbakterien und Koliformen verwendet . Es ist ein ausgezeichneter Inhibitor von grampositiven Bakterien wie Streptokokken und Staphylokokken
Wirkmechanismus
Target of Action
Sodium cholate primarily targets the cell membrane and nuclear receptors . It interacts with the farnesoid X receptor (FXR) , an endogenous ligand . Sodium cholate also affects breast cancer cells , influencing their viability and proliferation .
Mode of Action
Sodium cholate operates through a well-defined mechanism of action that revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . Sodium cholate also promotes AKT phosphorylation and cyclin D1 expression , which are associated with cell viability .
Biochemical Pathways
Sodium cholate affects several biochemical pathways. It promotes cell proliferation at physiological levels and induces cytotoxic effects at supraphysiological ones . The effects of sodium cholate are associated with the activation of kinases involved in cell signaling . It also decreases the kc of DPPC bilayer, enabling it to remain morphologically intact during a strong deformation process .
Pharmacokinetics
The pharmacokinetic behaviors of sodium cholate have been studied in the context of mixed micelles containing cyclosporine A . Strategies to increase the solubility of cyclosporine A include lowering the molar ratio of sodium cholate to lecithin, increasing the concentration of lecithin, and reducing the ionic strength of the dispersion medium and temperature . The relative bioavailability of mixed micelles versus Sandimmun was found to be 112 ± 20%, demonstrating bioequivalence .
Result of Action
Sodium cholate has dual effects on cell viability, increasing it at lower concentrations and decreasing it at higher ones . The increase in cell viability is associated with the promotion of AKT phosphorylation and cyclin D1 expression . High concentrations of sodium cholate induce apoptosis as well as sustained activation of p38 and AKT . In addition, sodium cholate affects cell membrane fluidity .
Action Environment
The action of sodium cholate can be influenced by environmental factors. For instance, the leakage of mixed micelles in 5% glucose (5.84%) was much less than that in saline solution (36.7%) . This suggests that the environment in which sodium cholate is administered can impact its efficacy and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMKIHPTBHXPF-TUJRSCDTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033979 | |
| Record name | Sodium cholate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361-09-1 | |
| Record name | Sodium cholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium cholate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU3Y4CCH8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







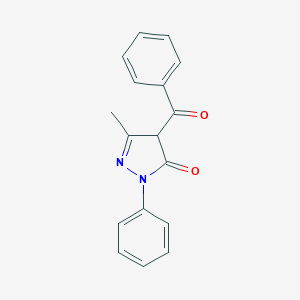
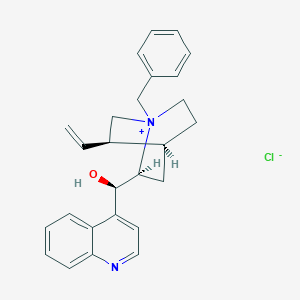
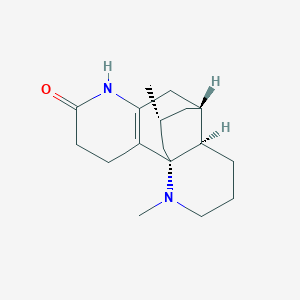
![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

